Protopine Hydrochloride Demonstrates Superior Hepatoprotective Efficacy in Rodent Models Compared to Aspirin and Untreated Controls
Protopine hydrochloride demonstrates significant hepatoprotective activity in vivo, with quantitative superiority over aspirin and untreated controls. In a carrageenan-induced rat paw edema model, protopine (50-100 mg/kg) exhibited a three-fold greater anti-inflammatory potency compared to aspirin [1]. Furthermore, in paracetamol-induced hepatotoxicity in rats, pretreatment with protopine (11 mg/kg orally twice daily for 2 days) significantly reduced serum aspartate transaminase (AST) and alanine transaminase (ALT) levels from 972±186 IU and 624±131 IU to 289±52 IU and 178±43 IU, respectively (P<0.05) [2]. This hepatoprotective effect is also observed against CCl4-induced injury, where protopine reduced AST from 543±89 IU to 168±36 IU and ALT from 387±69 IU to 93±28 IU [2].
| Evidence Dimension | Hepatoprotective efficacy (reduction in serum transaminases) |
|---|---|
| Target Compound Data | Protopine (11 mg/kg, oral): AST reduced from 972±186 IU to 289±52 IU; ALT reduced from 624±131 IU to 178±43 IU (paracetamol model). AST reduced from 543±89 IU to 168±36 IU; ALT reduced from 387±69 IU to 93±28 IU (CCl4 model). |
| Comparator Or Baseline | Untreated control (hepatotoxin only): AST 972±186 IU (paracetamol), 543±89 IU (CCl4); ALT 624±131 IU (paracetamol), 387±69 IU (CCl4). Aspirin: three-fold lower anti-inflammatory potency in carrageenan-induced paw edema. |
| Quantified Difference | Protopine reduced AST by 70.3% and ALT by 71.5% in paracetamol model; reduced AST by 69.1% and ALT by 76.0% in CCl4 model. Three-fold greater anti-inflammatory potency than aspirin. |
| Conditions | In vivo rat models: paracetamol-induced (640 mg/kg) and CCl4-induced (1.5 mL/kg) hepatotoxicity; carrageenan-induced paw edema. |
Why This Matters
This quantitative hepatoprotective data supports the selection of protopine hydrochloride for preclinical studies of chemical-induced liver injury and for validating hepatoprotective mechanisms where aspirin serves as an insufficient benchmark.
- [1] Saeed SA, Gilani AH, Majoo RU, Shah BH. Anti-thrombotic and anti-inflammatory activities of protopine. Pharmacol Res. 1997;36(1):1-7. View Source
- [2] Janbaz KH, Saeed SA, Gilani AH. An assessment of the potential of protopine to inhibit microsomal drug metabolising enzymes and prevent chemical-induced hepatotoxicity in rodents. Pharmacol Res. 1998;38(3):215-219. View Source
